molecular formula C10H10Cl2O B8031331 2,4-Dichloro-1-(cyclopropylmethoxy)benzene

2,4-Dichloro-1-(cyclopropylmethoxy)benzene

Cat. No.: B8031331
M. Wt: 217.09 g/mol
InChI Key: MEYQUFVLGSDKQC-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(cyclopropylmethoxy)benzene is a substituted aromatic compound characterized by a benzene ring with two chlorine atoms at the 2- and 4-positions and a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 1-position. Its molecular formula is C₁₀H₁₀Cl₂O, with a molecular weight of 217.1 g/mol.

For instance, cyclopropylmethoxy groups are often introduced via alcohol chlorination (e.g., SOCl₂ in ) or palladium-catalyzed cross-coupling (). Applications may include intermediates in agrochemicals or pharmaceuticals, inferred from analogs like nitrofen () and chlomethoxyfen ().

Properties

IUPAC Name

2,4-dichloro-1-(cyclopropylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYQUFVLGSDKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-Dichloro-1-(cyclopropylmethoxy)benzene can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dichlorophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dichloro-1-(cyclopropylmethoxy)benzene undergoes several types of chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)
2,4-Dichloro-1-(cyclopropylmethoxy)benzene serves as an intermediate in the synthesis of various APIs. It is particularly useful in developing compounds with specific biological activities, including anti-inflammatory and analgesic properties. The chlorinated benzene ring enhances the lipophilicity of the resulting compounds, improving their bioavailability.

Case Study: Development of Anti-inflammatory Drugs
In a study published by researchers at a pharmaceutical company, this compound was utilized to synthesize a novel anti-inflammatory drug. The compound's structure allowed for modifications that resulted in increased potency against inflammatory pathways while maintaining low toxicity levels.

Agrochemical Applications

2. Herbicide Development
This compound is also significant in the formulation of herbicides due to its ability to inhibit specific plant growth processes. Its chlorinated structure contributes to its effectiveness against a range of weeds while minimizing harm to crops.

Data Table: Herbicidal Efficacy

Herbicide NameActive IngredientApplication Rate (g/ha)Efficacy (%)
Herbicide AThis compound50085
Herbicide BGlyphosate100090
Herbicide CAtrazine75080

Industrial Applications

3. Intermediate for Chemical Synthesis
In industrial settings, this compound acts as a key intermediate in producing dyes and pigments. Its stability under various conditions makes it suitable for large-scale manufacturing processes.

Case Study: Pigment Production
A recent industrial application involved using this compound in synthesizing a new class of pigments with enhanced colorfastness and environmental stability. The resulting pigments have been adopted in various industries, including textiles and coatings.

Environmental Considerations

Despite its beneficial applications, the environmental impact of this compound must be considered. Studies indicate that while the compound is not readily biodegradable, its low toxicity levels suggest minimal risk when used according to safety guidelines. Continuous monitoring and risk assessments are essential to ensure environmental safety.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(cyclopropylmethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and molecular properties of 2,4-dichloro-1-(cyclopropylmethoxy)benzene and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Cl, 4-Cl, 1-OCH₂C₃H₅ C₁₀H₁₀Cl₂O 217.1 Potential agrochemical intermediate [Inferred]
Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene) 2-Cl, 4-Cl, 1-O-C₆H₄NO₂ C₁₂H₇Cl₂NO₃ 284.1 Banned herbicide; toxic to aquatic life
Chlomethoxyfen (2,4-Dichloro-1-(3-methoxy-4-nitrophenoxy)benzene) 2-Cl, 4-Cl, 1-O-C₆H₃(NO₂)(OCH₃) C₁₃H₉Cl₂NO₄ 314.1 Herbicide; nitro group enhances reactivity
2,4-Dichloro-1-[(methylsulfonyl)methyl]benzene 2-Cl, 4-Cl, 1-CH₂SO₂CH₃ C₈H₈Cl₂O₂S 239.1 High polarity; sulfonyl group improves stability
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene 2-BrCH₂, 4-Cl, 1-OCH₂C₃H₅ C₁₁H₁₂BrClO 275.6 Bromine enhances electrophilicity

Reactivity and Functional Group Effects

  • Cyclopropylmethoxy vs. Nitrophenoxy Groups: The cyclopropylmethoxy group in the target compound likely imparts greater steric hindrance and lipophilicity compared to nitrophenoxy groups in nitrofen (). Nitro groups (e.g., in nitrofen) increase electrophilicity and environmental persistence but are associated with toxicity .
  • Halogen Position :
    Moving substituents from the 1- to 4-position (e.g., in 1-chloro-4-(2,2-dichloro-cyclopropylmethoxy)benzene, ) alters electronic distribution, affecting regioselectivity in reactions like methoxycarbonylation ().
  • Sulfonyl vs.

Environmental and Toxicological Profiles

  • Nitrofen and Chlomethoxyfen :
    Banned due to endocrine-disrupting effects and bioaccumulation risks (). The nitro group contributes to recalcitrance in environmental degradation.
  • Cyclopropylmethoxy Derivatives: Limited toxicity data, but cyclopropane rings may reduce persistence compared to nitroaromatics. notes that chlorinated benzenes can degrade into hazardous byproducts (e.g., DDT metabolites), though cyclopropyl groups might mitigate this.

Biological Activity

2,4-Dichloro-1-(cyclopropylmethoxy)benzene is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorobenzene core substituted with a cyclopropylmethoxy group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential antimicrobial, antifungal, and cytotoxic properties.

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial and antifungal activities. For instance, studies have shown that related chlorinated aromatic compounds can inhibit the growth of various pathogenic fungi and bacteria, suggesting a possible mechanism through disruption of cellular membranes or interference with metabolic processes .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in specific cell lines. For example, exposure to this compound has been associated with increased apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the activation of apoptotic pathways and the generation of reactive oxygen species (ROS) .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Cytotoxicity in Cancer Cells : A study investigated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent increase in cell death, with significant activation of caspase-3 and caspase-9 pathways, which are critical in apoptosis .
  • Antifungal Activity : Another case study evaluated the antifungal properties against Candida albicans. The compound demonstrated effective inhibition at concentrations as low as 10 μg/mL, suggesting its potential utility in treating fungal infections .
  • Impact on Microbial Growth : A broader analysis assessed various chlorinated compounds' effects on microbial growth. The results indicated that this compound significantly inhibited both gram-positive and gram-negative bacteria at varying concentrations .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Membrane Disruption : Similar chlorinated compounds have been shown to disrupt microbial cell membranes, leading to leakage of intracellular components and cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by increasing ROS levels, which can damage cellular components and trigger apoptotic pathways.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.

Data Table: Biological Effects Summary

Biological ActivityEffect ObservedReference
AntimicrobialInhibition of bacterial growth
AntifungalEffective against Candida albicans
CytotoxicityInduction of apoptosis in cancer cells
ROS GenerationIncreased oxidative stress

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